![molecular formula C17H15BO3 B13901849 Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- CAS No. 183170-92-5](/img/structure/B13901849.png)
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- typically involves the reaction of a naphthalene derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, solvent, and reaction conditions can vary depending on the specific requirements of the production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols or hydrocarbons.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like ethanol, toluene, or water . Reaction conditions can vary, but typical conditions include temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or anhydrides .
Wissenschaftliche Forschungsanwendungen
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, such as enzymes and receptors, and modulate their activity . The boron atom in the compound can also participate in transmetallation reactions, transferring its organic residue to transition metals and facilitating catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene moiety.
Naphthylboronic acid: Contains the naphthalene group but differs in the substituents on the boron atom.
Pinacol boronic esters: Boronic acids with pinacol protecting groups, used in various synthetic applications.
Uniqueness
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is unique due to its specific combination of a naphthalene moiety and a phenylmethoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
183170-92-5 |
|---|---|
Molekularformel |
C17H15BO3 |
Molekulargewicht |
278.1 g/mol |
IUPAC-Name |
(1-phenylmethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 |
InChI-Schlüssel |
KDUUUXOIQQAPKS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C2=CC=CC=C2C=C1)OCC3=CC=CC=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


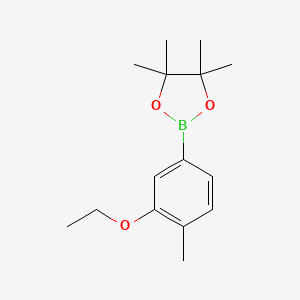
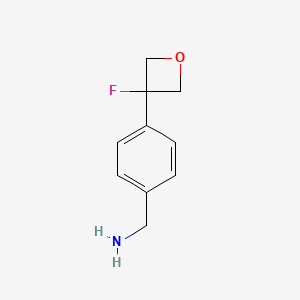
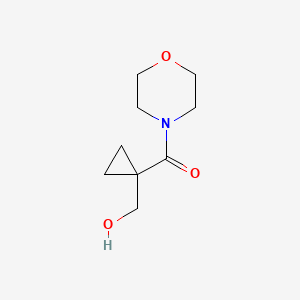
![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
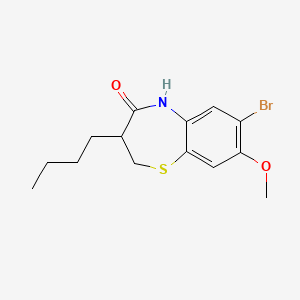
![3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)

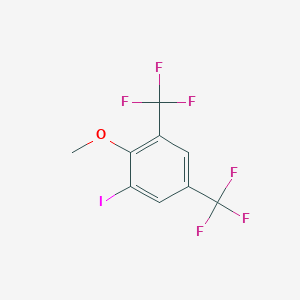
![Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate](/img/structure/B13901803.png)

![5-Iodothieno[2,3-d]pyrimidin-4-ol](/img/structure/B13901821.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate](/img/structure/B13901830.png)
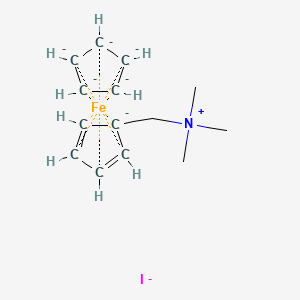
![tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901841.png)
